molecular formula C10H10O2 B8107149 6-Methoxy-4-methyl-1-benzofuran

6-Methoxy-4-methyl-1-benzofuran

Cat. No.: B8107149
M. Wt: 162.18 g/mol
InChI Key: TVMIMWAKFUJLRZ-UHFFFAOYSA-N
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Description

Benzofuran compounds are widely distributed in nature and have been studied for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of a methoxy group at the 6-position and a methyl group at the 4-position of the benzofuran ring contributes to its distinct chemical behavior and potential utility in scientific research and industrial applications.

Preparation Methods

Chemical Reactions Analysis

6-Methoxy-4-methyl-1-benzofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at the 2- and 3-positions, using reagents such as halogens or nitrating agents.

    Coupling Reactions: Suzuki-Miyaura coupling reactions can be employed to form carbon-carbon bonds, utilizing boron reagents and palladium catalysts.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methyl-1-benzofuran involves its interaction with specific molecular targets and pathways. For instance, in the context of osteoporosis treatment, the compound promotes bone formation by upregulating BMP-2, which accelerates bone turnover and increases the proportion of osteoblasts . This mechanism highlights its potential as a therapeutic agent for bone-related diseases.

Comparison with Similar Compounds

6-Methoxy-4-methyl-1-benzofuran can be compared with other benzofuran derivatives such as psoralen, 8-methoxypsoralen, and angelicin . These compounds share a similar benzofuran core but differ in their substituent groups, leading to variations in their biological activities and applications. For example:

    Psoralen: Used in the treatment of skin diseases like psoriasis and vitiligo.

    8-Methoxypsoralen: Known for its use in photochemotherapy.

    Angelicin: Exhibits anti-inflammatory and anti-cancer properties.

The unique substitution pattern of this compound, with a methoxy group at the 6-position and a methyl group at the 4-position, distinguishes it from these similar compounds and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

6-methoxy-4-methyl-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-5-8(11-2)6-10-9(7)3-4-12-10/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVMIMWAKFUJLRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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